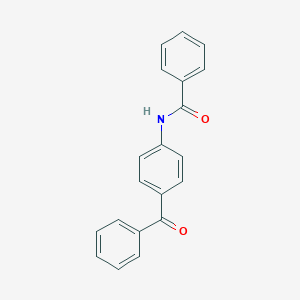
4'-Benzoylbenzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Benzoylbenzanilide, also known as 4-BBA, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. It belongs to the class of benzamides and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of 4'-Benzoylbenzanilide is not fully understood. However, it is believed to exert its biological effects through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 4'-Benzoylbenzanilide reduces the production of prostaglandins, thus reducing inflammation.
Effets Biochimiques Et Physiologiques
4'-Benzoylbenzanilide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4'-Benzoylbenzanilide in lab experiments is its relatively low cost and ease of synthesis. Additionally, it exhibits a wide range of biological activities, making it a versatile compound for studying various physiological processes. However, one of the limitations of using 4'-Benzoylbenzanilide is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4'-Benzoylbenzanilide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Additionally, the development of more efficient synthesis methods and the modification of its chemical structure may lead to the discovery of more potent analogs with improved pharmacological properties.
Conclusion:
In conclusion, 4'-Benzoylbenzanilide is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to possess antitumor activity against various cancer cell lines. Further studies are needed to fully elucidate its mechanism of action and to determine its potential as a therapeutic agent for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 4'-Benzoylbenzanilide involves a multistep process that starts with the reaction between benzoyl chloride and aniline to form N-benzoylaniline. This intermediate is then reacted with benzoyl chloride and sodium acetate to form 4'-benzoyl-2-chloroacetanilide. The final product, 4'-Benzoylbenzanilide, is obtained through the reaction between 4'-benzoyl-2-chloroacetanilide and aniline in the presence of a base. The overall yield of this synthesis method is approximately 50%.
Applications De Recherche Scientifique
4'-Benzoylbenzanilide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to possess antitumor activity against various cancer cell lines.
Propriétés
Numéro CAS |
19617-84-6 |
|---|---|
Nom du produit |
4'-Benzoylbenzanilide |
Formule moléculaire |
C20H15NO2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
N-(4-benzoylphenyl)benzamide |
InChI |
InChI=1S/C20H15NO2/c22-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-20(23)17-9-5-2-6-10-17/h1-14H,(H,21,23) |
Clé InChI |
WRYFTNYOWKAAGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Autres numéros CAS |
19617-84-6 |
Solubilité |
0.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



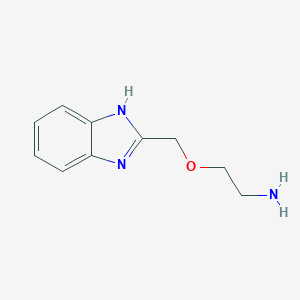
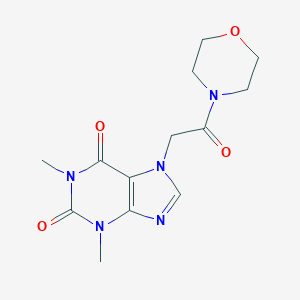
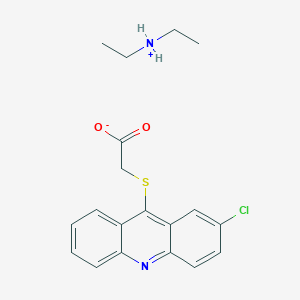
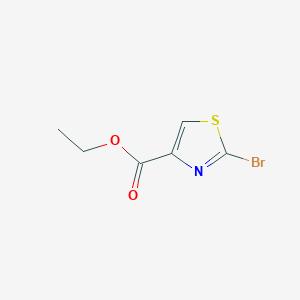
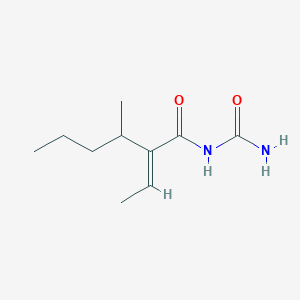
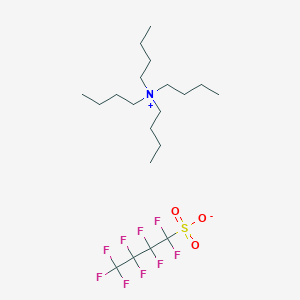
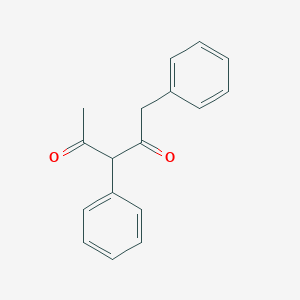
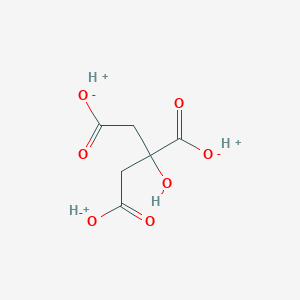
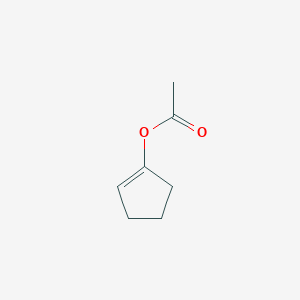
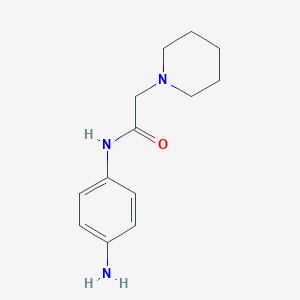
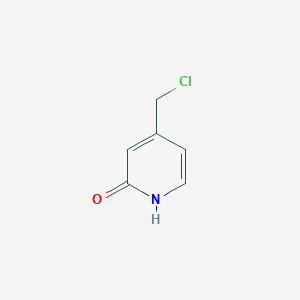
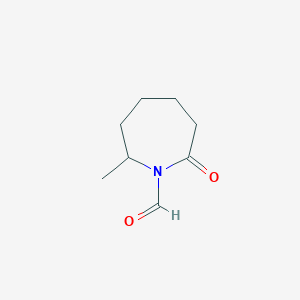
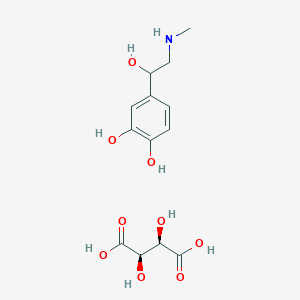
![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)